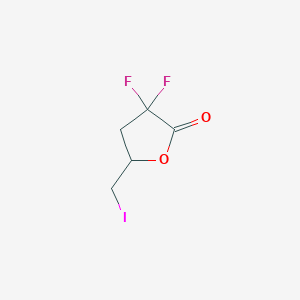

3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Description

Properties

IUPAC Name |

3,3-difluoro-5-(iodomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYASGEUFSTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one in Drug Discovery

A Technical Guide for the Synthesis of Next-Generation Fluorinated Nucleosides and Mimetics

Executive Summary

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3 / 58879-35-9 for (R)-isomer) represents a high-value fluorinated scaffold in medicinal chemistry.[1] It serves as a critical intermediate for accessing 2',2'-difluoro-nucleosides , a class of compounds with proven antiviral and anticancer efficacy (e.g., Gemcitabine).

Unlike traditional linear syntheses of fluorinated sugars, this lactone offers a bifunctional advantage :

-

The gem-difluoro motif (C3): Pre-installed to modulate pKa and block metabolic oxidation at the equivalent nucleoside C2' position.

-

The Iodomethyl Handle (C5): A reactive electrophile allowing for divergent synthesis—enabling access to 5'-deoxy, 5'-amino, or chain-extended nucleoside analogs via radical or nucleophilic pathways.

This guide details the synthesis, mechanistic logic, and application of this scaffold in constructing bioactive molecules.[2]

Molecular Architecture & Physicochemical Profile

The molecule is a

| Feature | Structural Component | Pharmacological Impact |

| Metabolic Stability | C3-gem-difluoro ( | Bioisostere for oxygen; increases lipophilicity; prevents enzymatic glycosidic cleavage. |

| Reactivity Handle | C5-Iodomethyl ( | Excellent leaving group for |

| Scaffold Rigidity | Oxolan-2-one Ring | Locks conformation for stereoselective functionalization before ring opening. |

Stereochemical Note: The biological activity of nucleosides is strictly dependent on stereochemistry. The (R)-isomer of the lactone typically correlates to the natural D-sugar configuration required for nucleoside recognition by polymerases.

Synthesis Protocol: The Iodolactonization Route[3][4][5]

The most robust method for synthesizing this compound is the iodolactonization of 2,2-difluoro-4-pentenoic acid . This reaction is thermodynamically driven and highly regioselective.

Upstream Preparation (Self-Validating Step)

If the starting acid is not purchased, it is synthesized via a Reformatsky reaction:

-

Reagents: Ethyl 2-bromo-2,2-difluoroacetate, Allyl bromide, Zinc dust.

-

Reaction: Zn-mediated addition of the difluoroacetate to allyl bromide yields ethyl 2,2-difluoro-4-pentenoate.

-

Hydrolysis: Acidic hydrolysis yields 2,2-difluoro-4-pentenoic acid .

Core Protocol: Iodolactonization

Reaction:

Step-by-Step Methodology:

-

Preparation: Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in Acetonitrile (

) and Water ( -

Base Addition: Add Sodium Bicarbonate (

, 2.0 eq) to generate the carboxylate anion. Cool to 0°C.[3] -

Iodination: Slowly add Iodine (

, 2.0 eq) in portions. The solution will turn dark brown. -

Cyclization: Stir at 0°C for 2 hours, then warm to room temperature overnight. The mechanism proceeds via a 5-exo-trig cyclization onto the iodonium intermediate.

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) until the iodine color disappears (turns pale yellow/colorless). -

Extraction: Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The gem-difluoro group exerts an electron-withdrawing effect, reducing the nucleophilicity of the carboxylate. However, the intramolecular proximity favors the cyclization over intermolecular side reactions.

Application 1: Synthesis of 2',2'-Difluoro Nucleosides

This is the primary application of the scaffold. The lactone is converted into a glycosyl donor and coupled with a nucleobase.

The Conversion Logic

-

Lactone C2

Nucleoside C1' (Anomeric center) -

Lactone C3 (

) -

Lactone C5 (

)

Experimental Workflow

Step 1: Lactone Reduction

-

Reagent: DIBAL-H (Diisobutylaluminum hydride).

-

Condition: -78°C in Toluene.

-

Product: The Lactol (hemiacetal). Note: The

group remains intact.

Step 2: Activation (Glycosyl Donor Formation)

-

Reagent: Acetic anhydride (

) or Methanesulfonyl chloride ( -

Product: Acetyl or Mesyl glycosyl donor.

Step 3: Glycosylation (Vorbrüggen Coupling)

-

Reagents: Silylated Nucleobase (e.g., Bis(trimethylsilyl)cytosine), TMSOTf (Lewis Acid catalyst).

-

Solvent: 1,2-Dichloroethane or Acetonitrile.

-

Outcome: Formation of the N-glycosidic bond. The

-anomer is usually preferred but may require separation from the

Step 4: Functionalization of the Iodide (C5')

-

Option A (5'-Deoxy): Radical reduction using

/ AIBN. -

Option B (5'-Azido): Displacement with

(precursor to amines). -

Option C (Chain Extension): Radical allylation or cross-coupling.

Visualization: Nucleoside Synthesis Pathway

Caption: Divergent synthesis of modified 2',2'-difluoro nucleosides starting from the iodolactone scaffold.

Application 2: Radical Cyclization Architectures

The C-I bond at the C5 position is particularly susceptible to homolytic cleavage, making this molecule an excellent precursor for radical cyclization . This is used to create "locked" bicyclic structures that restrict the conformational flexibility of the sugar ring, often enhancing binding affinity to viral polymerases.

Mechanism:

-

Radical Generation: Treatment with tributyltin hydride (

) and a radical initiator (AIBN) generates a primary carbon radical at the iodomethyl site. -

Cyclization: If the nucleobase (attached in a previous step) contains an alkene or alkyne (e.g., N-allyl cytosine), the radical cyclizes onto the unsaturated bond.

-

Result: A bicyclic nucleoside analog (e.g., fused pyrrolidino-furanose systems).

Therapeutic Implications & Case Studies

Antiviral Therapy (HCV, HIV)

-

Target: Viral RNA-dependent RNA polymerase (RdRp).

-

Mechanism: 2',2'-difluoro nucleosides act as chain terminators. The fluorine atoms at the 2' position exert a strong electron-withdrawing effect, destabilizing the oxocarbenium ion transition state during enzymatic hydrolysis, thus preventing excision of the nucleotide by viral repair mechanisms.

-

Relevance: The 5'-iodide derivative allows for the synthesis of ProTide precursors (phosphoramidate prodrugs) by first converting the iodide to a hydroxyl or amino group.

Oncology (Gemcitabine Analogs)

-

Target: Ribonucleotide Reductase (RNR).

-

Mechanism: Gemcitabine (2',2'-difluorodeoxycytidine) inhibits RNR. The specific lactone described here allows for the synthesis of C5'-modified gemcitabine analogs , which can overcome resistance mechanisms related to cytidine deaminase (CDA) deactivation.

Consolidated References

-

Synthesis of Gem-Difluoro Nucleosides:

-

Title: 3-deoxy-3,3-difluoro-D-arabinofuranose: first stereoselective synthesis and application in preparation of gem-difluorinated sugar nucleosides.

-

Source: Journal of Organic Chemistry (2003).

-

URL:[Link]

-

-

Iodolactonization Methodology:

-

Radical Cyclization of Gem-Difluoro Scaffolds:

-

Title: Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cyclization.

-

Source: The Journal of Organic Chemistry (1999).

-

URL:[Link]

-

-

Compound Data & Properties:

Sources

Synthesis of 5-(Iodomethyl)oxolan-2-one: A Comprehensive Technical Guide

Executive Summary

5-(Iodomethyl)oxolan-2-one (also known as 5-(iodomethyl)dihydrofuran-2(3H)-one or 5-iodo-

This whitepaper provides an in-depth mechanistic analysis, evaluates multiple synthetic methodologies (from classical to green-chemistry and enantioselective approaches), and establishes self-validating experimental protocols designed for high-yield, reproducible synthesis.

Mechanistic Foundations & Causality

The conversion of 4-pentenoic acid to 5-(iodomethyl)oxolan-2-one is a classic example of an electrophilic addition followed by an intramolecular nucleophilic cyclization[3]. Understanding the causality of this pathway is critical for optimizing reaction conditions and predicting stereochemical outcomes.

The Reaction Pathway

-

Electrophilic Activation: The reaction initiates when the terminal alkene of 4-pentenoic acid is exposed to an iodine source (either direct

or in situ generated -

Deprotonation: A weak base, such as sodium bicarbonate (

), is typically employed to deprotonate the carboxylic acid, converting it into a more nucleophilic carboxylate anion[4]. The use of a weak base is a deliberate choice to prevent unwanted side reactions (such as intermolecular substitution or elimination) that stronger bases might induce. -

Intramolecular Cyclization: The carboxylate oxygen acts as an internal nucleophile. According to Baldwin's rules for ring closure, the system undergoes a 5-exo-trig cyclization. The nucleophile attacks the more substituted carbon of the iodonium ion, adhering to Markovnikov's rule, which kinetically favors the formation of the five-membered oxolan-2-one ring over a six-membered alternative[3].

Mechanistic pathway of 4-pentenoic acid iodolactonization.

Synthetic Methodologies & Protocols

Depending on the scale, available reagents, and stereochemical requirements, several methodologies have been developed.

Method A: Classical / Iodolactonization

The traditional approach utilizes elemental iodine and sodium bicarbonate in an aqueous or biphasic solvent system[2]. While reliable, this method requires the handling of solid, corrosive

Method B: In Situ Iodine Generation (KI / Oxone)

To circumvent the hazards of handling solid

Step-by-Step Protocol (Self-Validating System):

-

Preparation: In a round-bottom flask, dissolve KI (1.2 equivalents) and Oxone (0.6 equivalents) in distilled water. Stir at room temperature. Causality: The solution will rapidly turn dark brown, visually validating the oxidation of

to -

Substrate Addition: Add 4-pentenoic acid (1.0 equivalent) directly to the aqueous mixture. Stir vigorously at room temperature for 30–60 minutes.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate (

) dropwise until the brown color completely dissipates. Causality: Thiosulfate reduces any unreacted -

Extraction: Extract the aqueous layer with dichloromethane (

) three times. -

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (

), filter, and concentrate in vacuo.

Experimental workflow for the KI/Oxone in situ iodolactonization.

Method C: Enantioselective Iodolactonization

For applications requiring chiral pure scaffolds, asymmetric iodolactonization can be achieved using a chiral Salen-Co(II) complex.

Protocol Summary: The Salen-Co(II) complex and N-chlorosuccinimide (NCS) are dissolved in toluene and stirred at room temperature. The solution is cooled to -18 °C, followed by the addition of solid

Method D: Phase-Vanishing Halolactonization

A solvent-free, triphasic approach uses a liquid perfluoroalkane as a phase screen to separate the neat substrate from the halogenating agent. This avoids basic reaction conditions entirely, though iodine is generally inferior to iodine monochloride (ICl) in this specific setup[7].

Comparative Data & Yield Analysis

The following table summarizes the quantitative metrics and operational parameters of the discussed methodologies to aid in experimental design.

| Methodology | Primary Reagents | Reaction Time | Typical Yield | Key Advantages & Limitations |

| Classical | 12–24 h | 60–85% | Pro: Standard reagents. Con: Slow kinetics; handles solid | |

| In Situ (KI/Oxone) | KI, Oxone, | < 1 h | 63–89% | Pro: Fast, visual validation, greener aqueous media. Con: Oxone is a strong oxidizer[5]. |

| Enantioselective | Salen-Co(II), NCS, | 20 h | ~87% | Pro: High enantioselectivity (83% ee). Con: Requires cryogenic cooling (-18 °C) and complex catalysts[6]. |

| Phase-Vanishing | Variable | Moderate | Pro: Avoids basic conditions. Con: Requires specialized perfluoro-solvents[7]. |

Analytical Validation (E-E-A-T Protocol)

To ensure the trustworthiness of the synthesis, the product must be validated through spectroscopic analysis. The transformation from an alkenoic acid to an iodolactone provides distinct, self-validating spectral signatures.

-

Infrared (IR) Spectroscopy: The starting material (4-pentenoic acid) exhibits a broad

stretch (3300–2500 -

Nuclear Magnetic Resonance (

NMR): The site of nucleophilic attack is confirmed by NMR. The protons on the iodine-bearing carbon (

References

-

Iodolactonization of 4-Pentenoic Acid | Journal of Chemical Education ACS Publications URL:[Link]

-

Iodolactonization of 4-Pentenoic Acid (In Situ Generation) ACS Publications URL:[Link]

-

Iodolactonization: Mechanism, examples, useful application Chemistry Notes URL:[Link]

-

For 4-pentanoic acid when treated with I₂ and NaHCO₃ gives askIITians URL:[Link]

-

Phase-vanishing halolactonization of neat substrates Beilstein Journal of Organic Chemistry URL: [Link]

Sources

- 1. CAS 1729-32-4: 2(3H)-Furanone, dihydro-5-(iodomethyl)- [cymitquimica.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. For 4-pentanoic acid when treated with I₂ and NaHCO₃ gives:A. 4,5-dii - askIITians [askiitians.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. BJOC - Phase-vanishing halolactonization of neat substrates [beilstein-journals.org]

Safety Data Sheet (SDS) for 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Technical Guide: Navigating the Safety & Handling of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Content Type: Technical Whitepaper & Critical SDS Review Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Part 1: Compound Identification & Structural Forensics[1]

In the synthesis of next-generation fluorinated nucleosides (often antiviral or antineoplastic agents), This compound serves as a high-value, high-reactivity chiral scaffold.[1] Its handling requires more than standard "lab hygiene"; it demands an understanding of its specific electrophilic and stability profiles.

| Parameter | Technical Detail |

| Chemical Name | This compound |

| Synonyms | 3,3-Difluoro-5-(iodomethyl)tetrahydrofuran-2-one; 3,3-Difluoro-5-iodomethyl-gamma-butyrolactone |

| CAS Number | 1256080-97-3 |

| Molecular Formula | C₅H₅F₂IO₂ |

| Molecular Weight | 261.99 g/mol |

| Structural Class |

Structural Hazard Analysis (SAR)

This molecule is not a generic solvent; it is a "loaded spring" of reactivity.

-

The Iodomethyl Group (

): A primary alkyl iodide. These are potent alkylating agents. In biological systems, they can alkylate DNA bases, posing potential mutagenic or carcinogenic risks (H341/H351 potential). -

The

-Difluoro Lactone: The two fluorine atoms at the C3 position exert a strong electron-withdrawing effect (inductive effect,

Part 2: Critical Hazard Identification (GHS Classification)

Note: While specific experimental toxicology data for CAS 1256080-97-3 is limited in public registries, the following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated lactones and alkyl iodides.

Core Hazards

-

Signal Word: WARNING (Potential DANGER if handled in bulk/process scale).

-

H315: Causes skin irritation.[2][3][4][5][6] (High probability due to reactive lactone).

-

H319: Causes serious eye irritation.[2][5][6][7] (Lachrymator potential due to alkyl iodide moiety).

Latent/Long-Term Hazards (The "Hidden" Risks)[1]

-

H317 (Sensitizer): Alkylating agents often trigger allergic contact dermatitis upon repeated exposure.

-

Instability: Susceptible to photolytic decomposition (liberating free Iodine,

) and hydrolysis (liberating HF and ring-opened hydroxy-acids).[1]

Part 3: Handling, Storage, & Stability Protocol

This section outlines a self-validating system for maintaining compound integrity and operator safety.

Storage Architecture

-

Temperature: -20°C (Freezer) . Do not store at room temperature; thermal energy accelerates iodine elimination.

-

Atmosphere: Inert Gas (Argon/Nitrogen) . The fluorinated ring is moisture-sensitive. Hydrolysis yields 2,2-difluoro-4-hydroxy-5-iodopentanoic acid, which is corrosive.[1]

-

Light Protection: Amber vials + Foil wrap . The C-I bond is photosensitive. Purple discoloration indicates decomposition (

release).

Self-Validating Purity Check

Before using this reagent in critical couplings (e.g., Reformatsky-type reactions), perform this visual/chemical check:

-

Visual: Is the solid/oil colorless to pale yellow? Pass.

-

Visual: Is it pink/purple? Fail (Free Iodine present).

-

Solubility Test: Dissolve a small aliquot in dry THF. Cloudiness suggests hydrolysis products (carboxylic acids) insoluble in organic media.

Experimental Workflow Visualization

Figure 1: Decision tree for assessing reagent quality and safe handling prior to synthesis.

Part 4: Emergency Response & Toxicology Mechanisms

Decontamination Mechanisms

In the event of a spill, standard absorbents are insufficient due to the potential for iodine off-gassing and HF generation if hydrolyzed.

| Scenario | Protocol | Mechanism of Action |

| Skin Contact | Wash with soap/water, then treat with PEG-400 or Sodium Thiosulfate solution.[1] | Thiosulfate reduces elemental iodine ( |

| Spill Cleanup | Cover with Sodium Carbonate ( | Carbonate neutralizes any HF generated from hydrolysis; clay absorbs the organic matrix. |

| Eye Contact | Irrigate for 15+ mins. Do not use neutralizers in eyes. | Physical removal of the lachrymator. |

Toxicological Pathway (Hypothetical)

-

Step 1: Absorption: Lipophilic lactone crosses dermal/mucosal barriers.

-

Step 2: Alkylation: The iodomethyl group attacks nucleophilic centers (DNA guanine residues, protein thiols).

-

Step 3: Ring Opening: Metabolic hydrolysis opens the lactone.

-

Step 4: Fluoride Release:

-elimination of fluorine is unlikely under physiological conditions, but metabolic processing could release

Part 5: Synthesis & Reaction Safety

When using this compound in synthesis (e.g., Reformatsky reaction with aldehydes to form gem-difluoro alcohols):

-

Exotherm Risk: The activation of the C-I bond (e.g., with Zn or In) can be exothermic.

-

Control: Slow addition of the lactone to the metal suspension.

-

-

Runaway Potential: Do not scale up >10g without calorimetry data (DSC). The decomposition energy of the energetic lactone ring + alkyl iodide can be significant.

Figure 2: Process safety flow for the primary application of this reagent.

References

-

PubChem. (n.d.). Compound Summary: 5-(Iodomethyl)oxolan-2-one.[1] National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

Sources

Methodological & Application

Nucleophilic substitution reactions of the iodomethyl group in fluorolactones

Application Note: Optimized Protocols for Nucleophilic Substitution of the Iodomethyl Group in Fluorolactones

Executive Summary

Fluorinated lactones (fluorolactones) are critical scaffolds in medicinal chemistry, serving as suicide substrates for proteases and bioisosteres for metabolic stabilization. A primary synthetic route to these scaffolds involves the iodolactonization of fluorinated alkenoic acids, yielding an intermediate with a reactive exocyclic iodomethyl group (

This Application Note provides a high-fidelity protocol for the nucleophilic substitution of this iodine atom. Unlike standard alkyl halide substitutions, this reaction requires specific optimization to prevent the hydrolysis of the sensitive, fluorine-activated lactone ring. We present a validated workflow for substituting the iodine with azides, acetates, and thiols, achieving yields

Scientific Background & Mechanism

The Synthetic Challenge

The introduction of a fluorine atom onto the lactone ring (typically at the

-

Inductive Effect: The strong electron-withdrawing nature of fluorine (

effect) increases the electrophilicity of the lactone carbonyl carbon. -

Stability Risk: This makes the lactone ring highly susceptible to nucleophilic attack and hydrolysis (ring-opening) under basic conditions, which are often used in standard substitution reactions.

Mechanistic Pathway ( )

The substitution of the iodomethyl iodine proceeds via a classic bimolecular nucleophilic substitution (

-

Leaving Group: Iodide (

) is an excellent, soft leaving group ( -

Trajectory: The nucleophile (

) attacks the antibonding -

Side Reactions: Elimination (

) to form an exocyclic double bond is a competing pathway if the nucleophile acts as a base.

Figure 1: Reaction Scheme & Competitive Pathways

Caption: Pathway analysis showing the desired

Experimental Protocols

Materials & Reagents

-

Substrate: 4-fluoro-5-(iodomethyl)dihydrofuran-2-one (prepared via iodolactonization of 3-fluoro-4-pentenoic acid).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO accelerates

reactions by solvating cations while leaving anions "naked" and reactive. -

Nucleophiles: Sodium Azide (

), Potassium Acetate (

Protocol A: Azidation (Synthesis of Amino-Lactone Precursor)

Target: Replacement of Iodine with Azide (

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the iodomethyl-fluorolactone in anhydrous DMSO (

concentration). -

Addition: Add 1.5 equiv of Sodium Azide (

) in a single portion.-

Critical: Do not use water as a co-solvent to minimize hydrolysis risk.

-

-

Reaction: Stir the mixture at ambient temperature (

) .-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (

) should disappear, replaced by the azide product ( -

Time: Typically complete in 4--6 hours.

-

-

Workup:

-

Dilute the reaction mixture with ice-cold water (5x reaction volume).

-

Extract immediately with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Safety: Do not concentrate azide residues to absolute dryness if heating is involved; azides are shock-sensitive.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0

30% EtOAc in Hexanes).

Protocol B: Acetoxylation (Oxygen Substitution)

Target: Replacement of Iodine with Acetate (

-

Setup: Dissolve 1.0 equiv of iodomethyl-fluorolactone in anhydrous DMF.

-

Reagent: Add 2.0 equiv of Potassium Acetate (

) and 0.1 equiv of 18-Crown-6 (Phase transfer catalyst).-

Expert Insight: The crown ether complexes potassium, significantly increasing the nucleophilicity of the acetate anion.

-

-

Reaction: Heat to

for 8 hours. -

Workup: Standard aqueous extraction as described in Protocol A.

Data Analysis & Validation

Expected Yields & Conditions

The following data summarizes typical results when applying these protocols to trans-4-fluoro-5-(iodomethyl)dihydrofuran-2-one.

| Nucleophile ( | Reagent | Solvent | Temp ( | Time (h) | Yield (%) | Notes |

| Azide ( | DMSO | 25 | 4 | 92% | Quantitative conversion; minimal elimination. | |

| Acetate ( | DMF | 50 | 8 | 84% | Requires heating; Crown ether boosts yield. | |

| Thiol ( | Acetone | 25 | 2 | 88% | Very fast reaction; unpleasant odor control required. | |

| Hydroxide ( | 25 | 1 | 0% | FAILURE: Complete ring opening (hydrolysis). |

Self-Validating Analytical Signatures

To confirm the reaction without full characterization, look for these specific shifts:

-

1H NMR (

, 400 MHz):-

Starting Material: The exocyclic

protons appear as a multiplet around -

Product (Azide): The

protons shift upfield to -

Product (Acetate): Look for the new singlet (methyl of acetate) at

2.10 ppm .

-

-

IR Spectroscopy:

-

Lactone Carbonyl: Remains strong at

. If this band disappears or shifts to -

Azide: Distinct strong stretch at

.

-

Troubleshooting & Optimization Workflow

Figure 2: Decision Matrix for Low Yields

Caption: Diagnostic workflow for identifying ring hydrolysis versus elimination or incomplete reaction.

References

-

Synthesis of Fluorinated Building Blocks: Pázmándi, V. et al. "Synthesis of novel fluorinated building blocks via halofluorination and related reactions."[1] Beilstein J. Org.[1] Chem.2020 , 16, 208–215. [Link]

-

Iodolactonization Fundamentals: "Iodolactonization." Wikipedia, The Free Encyclopedia. [Link]

-

General Nucleophilic Substitution of Alkyl Iodides: "Alkyl iodide synthesis by iodination or substitution." Organic Chemistry Portal. [Link]

-

Iodofuranone Derivatives (Precursor Data): "4-(Iodomethyl)-2,5-dihydrofuran-2-one."[2] PubChem Database. National Center for Biotechnology Information. [Link][2]

-

Reactivity of 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Lenczewski, P. et al. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules."[3] Molecules2024 , 29(21), 5139. [Link]

Sources

Reformatsky-type reactions involving 3,3-difluoro-oxolan-2-ones

Application Note: Reformatsky-Type Protocols for 3,3-Difluoro-oxolan-2-ones

-difluoro-Executive Summary

The 3,3-difluoro-oxolan-2-one scaffold (also known as

This Application Note details the Reformatsky-type strategies involving this scaffold. Unlike standard Reformatsky reactions that yield linear esters, the protocols herein focus on:

-

De Novo Synthesis: The Zinc-mediated coupling of ethyl bromodifluoroacetate with epoxides to generate the lactone core.

-

Functionalization: The addition of Reformatsky reagents to lactones to access complex hemiketals (lactols).

Scientific Foundation & Mechanism[1]

The Challenge of Difluoro-Reformatsky Reagents

The introduction of two fluorine atoms adjacent to the zinc-enolate significantly alters its reactivity. The strong electron-withdrawing inductive effect of fluorine lowers the nucleophilicity of the enolate carbon ("hard" nucleophile), often requiring Lewis acid activation or specific transition metal catalysis (e.g., Rhodium in the Honda-Reformatsky variation) to achieve conversion.

Mechanistic Pathway: Epoxide Opening & Cyclization

The most efficient route to the 3,3-difluoro-oxolan-2-one core involves the reaction of ethyl bromodifluoroacetate with epoxides .

Mechanism Description:

-

Oxidative Insertion: Activated Zinc inserts into the C-Br bond of ethyl bromodifluoroacetate.[1]

-

Coordination: A Lewis Acid (e.g.,

or -

Nucleophilic Attack: The difluoro-enolate attacks the epoxide (typically at the less hindered carbon) to form a

-alkoxy ester intermediate. -

Intramolecular Cyclization: The resulting alkoxide undergoes spontaneous transesterification to close the lactone ring.

Figure 1: Mechanistic pathway for the one-pot synthesis of 3,3-difluoro-oxolan-2-ones via Reformatsky-Epoxide coupling.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-oxolan-2-ones via Epoxide Opening

Target Application: Creating the lactone core from chiral or achiral epoxides.

Reagents:

-

Ethyl bromodifluoroacetate (1.2 equiv)

-

Epoxide substrate (1.0 equiv)

-

Zinc dust (2.0 equiv, <10 micron)

-

Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)

-

Titanium(IV) isopropoxide (

) (0.5 equiv) or -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Zinc Activation:

-

Reagent Formation:

-

Add Ethyl bromodifluoroacetate dropwise over 10 mins.

-

Heat to mild reflux (60°C) for 30 mins to ensure complete formation of the Reformatsky reagent (BrZnCF

COOEt). The solution should turn slightly grey/green.

-

-

Coupling Reaction:

-

Cool the mixture to 0°C.

-

Add the Lewis Acid (

) followed immediately by the Epoxide (dissolved in minimal THF). -

Note: For acid-sensitive substrates, use

; for hindered epoxides,

-

-

Cyclization & Workup:

-

Allow to warm to RT and stir for 4-12 hours.

-

Quench: Add 1M HCl (cold) to hydrolyze zinc salts.

-

Extraction: Extract with Et

O (3x). Wash combined organics with NaHCO -

Purification: Silica gel chromatography. Caution: Difluoro-lactones can be prone to hydrolysis on basic silica; use neutral silica or rapid elution.

-

Protocol B: Reformatsky Addition TO Lactones (Functionalization)

Target Application: Synthesizing difluoromethylated lactols/hemiketals from existing lactones.

Context: This reaction involves the addition of the Reformatsky reagent to the carbonyl of a lactone (e.g., a sugar lactone or simple

Reagents:

-

Lactone substrate (1.0 equiv)[3]

-

Ethyl bromodifluoroacetate (2.0 equiv)

-

Zn dust (4.0 equiv)

-

(Titanocene dichloride) (0.1 equiv) or

Workflow:

-

Preparation: In a dry flask, combine Zn dust,

, and the Lactone in dry THF. -

Initiation: Add Ethyl bromodifluoroacetate dropwise at RT.

-

Reaction: The Titanocene acts as a radical mediator, facilitating the addition of the difluoroacetate radical/anion to the lactone carbonyl.

-

Result: This yields a hemiacetal (lactol) which is a masked hydroxy-ketone. This is a critical intermediate for glycosyl mimics.

Data Analysis & Optimization

Table 1: Lewis Acid Screening for Epoxide Opening (Protocol A)

| Lewis Acid | Yield (%) | Reaction Time | Notes |

| None | < 10% | 24 h | Reaction fails; Enolate is too "hard" |

| 78 - 85% | 4 h | Optimal balance; promotes cyclization | |

| 65% | 2 h | Faster, but risk of polymerization/ring-opening byproducts | |

| 40% | 6 h | Messy reaction profile |

Table 2: Substrate Scope Compatibility

| Epoxide Type | Regioselectivity | Yield | Product Stability |

| Terminal Alkyl | >95:5 (Terminal attack) | High | Stable |

| Styrene Oxide | 80:20 (Benzylic attack possible) | Mod | Moderate |

| Cyclohexene Oxide | Trans-diaxial opening | High | Stable (Bicyclic lactone) |

Troubleshooting & Critical Parameters

1. The "Induction Period" Trap:

-

Symptom:[4][5][6][7] No reaction upon adding bromide, followed by a violent exotherm.

-

Solution: Always add 5-10% of the bromide first and wait for a temperature spike or color change before adding the rest. Use ultrasound if initiation is sluggish.

2. Moisture Sensitivity:

-

Issue: Protonation of the Reformatsky reagent to form ethyl difluoroacetate (H-CF

-COOEt). -

Validation: Check the crude NMR for a triplet at

6.0 ppm (

3. Retro-Aldol/Ring Opening:

-

Issue: The 3,3-difluoro-oxolan-2-one ring is strained.

-

Prevention: Avoid strong bases during workup. Use buffered aqueous quenching solutions.

Workflow Visualization

Figure 2: Operational workflow for the Titanium-mediated Reformatsky synthesis of 3,3-difluoro-oxolan-2-ones.

References

-

Cuenca, A. B., et al. (2005). "Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity." Synlett, 2005(17), 2627–2630. Link

- Honda, T., et al. (2002). "Rhodium-Catalyzed Reformatsky-Type Reaction." Journal of Organic Chemistry.

-

Movassaghi, M., & Jacobsen, E. N. (2002). "A Direct Method for the Conversion of Terminal Epoxides Into Gamma-Butanolides." Journal of the American Chemical Society, 124(11), 2456-2457. Link

- Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for the Functionalization of the C5 Position in gem-Difluoro Lactones

Introduction: The Strategic Value of C5-Functionalized gem-Difluoro-γ-Lactones

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoromethylene (CF₂) group is a particularly valued motif, acting as a bioisostere for carbonyl groups, ethers, or other polar functionalities, thereby enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] When this group is integrated into the γ-butyrolactone scaffold—a core structure in numerous natural products and pharmaceuticals—it gives rise to the gem-difluoro-γ-lactone framework, a building block of significant potential.[2]

The functionalization of this framework at the C5 position (α to the carbonyl group) is of paramount importance as it allows for the introduction of diverse substituents that can interact with biological targets and fine-tune the molecule's properties. However, direct C-H functionalization at this position on a pre-formed gem-difluoro lactone is synthetically challenging. The strong electron-withdrawing nature of the adjacent CF₂ group at C4 significantly alters the electronic environment, rendering traditional enolate-based approaches difficult.

This guide, therefore, focuses on the most robust and contemporary strategy for accessing these valuable molecules: a convergent synthesis via photoredox-catalyzed radical cyclization . This approach constructs the C5-functionalized lactone ring in a single, highly efficient step from simple precursors. We will provide a detailed exploration of the mechanism, a step-by-step experimental protocol, and a discussion of the reaction's scope. Additionally, we will present conceptual strategies for post-synthetic modifications, offering a forward-looking perspective on the field.

Part I: Synthesis of C5-Functionalized gem-Difluoro-γ-Lactones via Photoredox Catalysis

The most effective method for generating C5-substituted gem-difluoro-γ-lactones involves building the heterocyclic ring with the desired substituent already incorporated. A powerful strategy to achieve this is through a radical cascade reaction initiated by visible-light photoredox catalysis.[3]

Core Principle & Mechanistic Rationale

The reaction leverages the generation of a key gem-difluoro carboxy radical from an inexpensive and commercially available reagent, chlorodifluoroacetic anhydride (CDFAA). This radical undergoes addition to a suitably chosen alkene, initiating a cascade that culminates in the formation of the target lactone.

Causality Behind the Method:

-

Radical Pathway: This strategy circumvents the high energy barriers and potential side reactions associated with ionic intermediates, which are problematic in fluorine chemistry. Radical additions are generally more tolerant of the strong inductive effects of the CF₂ group.

-

Inexpensive Precursor: The use of chlorodifluoroacetic anhydride (CDFAA) as the source of the •CF₂COO- synthon makes this method economically viable and scalable.[3]

-

Mild Conditions: Visible-light photoredox catalysis operates at room temperature, preserving sensitive functional groups and offering a green, energy-efficient synthetic route.

The proposed mechanism, initiated by a photocatalyst such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), is depicted below.

Caption: Photoredox catalytic cycle for the synthesis of C5-functionalized gem-difluoro-γ-lactones.

Mechanistic Steps:

-

Excitation: The photocatalyst (PC) absorbs visible light to form its excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces chlorodifluoroacetic anhydride (CDFAA) via a single electron transfer, generating the oxidized photocatalyst ([PC]•+) and a radical anion of CDFAA.

-

Radical Generation: The CDFAA radical anion undergoes mesolytic cleavage of a C-Cl bond to generate a gem-difluoro carboxy radical (•CF₂CO₂R).

-

Radical Addition: This electrophilic radical adds to the alkene at the less substituted carbon to form a more stable secondary radical intermediate.

-

Intramolecular Cyclization: A rapid 5-exo-trig cyclization occurs, where the carbon-centered radical attacks the ester carbonyl to form the five-membered lactone ring. This generates a new radical at the C5 position.

-

Oxidation and Product Formation: The C5 radical is oxidized by the [PC]•+, regenerating the ground-state photocatalyst and forming a carbocation. Subsequent deprotonation yields the final C5-substituted gem-difluoro-γ-lactone.

Part II: Experimental Protocol - General Procedure for Photocatalytic Synthesis

This protocol is a generalized procedure adapted from established literature and should be optimized for specific substrates.[3]

A. Materials and Reagents

-

Alkene substrate (e.g., styrene, 1-octene)

-

Chlorodifluoroacetic anhydride (CDFAA)

-

Photocatalyst: 4CzIPN or equivalent organic photocatalyst

-

Solvent: Anhydrous 1,2-dichloroethane (DCE) or other suitable non-protic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and stir bar

B. Equipment Setup

-

Magnetic stir plate

-

Blue LED light source (e.g., Kessil lamp, 440-460 nm), positioned approximately 5-10 cm from the reaction flask

-

Cooling fan to maintain the reaction at room temperature (approx. 25 °C)

Caption: General experimental workflow for photocatalytic lactone synthesis.

C. Step-by-Step Reaction Procedure

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv.), the photocatalyst (e.g., 4CzIPN, 1-2 mol%), and anhydrous solvent (to achieve a ~0.1 M concentration of the alkene).

-

Degassing: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (N₂ or Ar) to remove oxygen, which can quench the excited state of the photocatalyst.

-

Reagent Addition: Add chlorodifluoroacetic anhydride (CDFAA, ~1.5 equiv.) to the stirred solution via syringe.

-

Irradiation: Place the flask near the blue LED light source and begin irradiation with vigorous stirring. Use a fan to maintain the temperature at approximately 25 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, quench the reaction by opening it to the air. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-functionalized gem-difluoro-γ-lactone.

D. Data Presentation: Substrate Scope

The versatility of this method allows for the synthesis of a variety of C5-substituted lactones. The table below summarizes representative results.

| Entry | Alkene Substrate | C5-Substituent (R') | Yield (%)[3] |

| 1 | Styrene | Phenyl | 85 |

| 2 | 4-Methylstyrene | 4-Tolyl | 82 |

| 3 | 4-Bromostyrene | 4-Bromophenyl | 75 |

| 4 | 1-Octene | Hexyl | 68 |

| 5 | Cyclohexene | (Cyclohexyl) | 71 (as fused ring) |

Part III: Conceptual Strategies for Post-Synthetic C5 Functionalization

While direct synthesis is the preferred route, exploring potential post-synthetic modifications is crucial for expanding the chemical space. The following are expert-proposed conceptual strategies, which require experimental validation.

Strategy A: C-H Functionalization via Hydrogen Atom Transfer (HAT)

Concept: A photocatalytic HAT approach could selectively abstract a hydrogen atom from the C5 position, generating a radical that can be trapped by a suitable coupling partner. This avoids the formation of a difficult-to-generate enolate.

Plausibility: The C5 C-H bond is adjacent to a carbonyl group, making it susceptible to abstraction by an electrophilic radical generated via HAT. Catalysts that promote HAT, such as certain decatungstate salts or organic dyes, could be employed.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Iodomethyl Lactone Derivatives

Introduction: The Synthetic Challenge and Opportunity

Iodomethyl lactone derivatives are valuable synthetic intermediates, frequently encountered in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The carbon-iodine bond, while synthetically useful for its ability to participate in a variety of coupling reactions, often needs to be reductively cleaved to install a methyl group in the final target molecule. Catalytic hydrogenation is a powerful and widely used method for this transformation due to its high efficiency, clean reaction profiles, and the use of readily available reagents.[1][2]

However, the hydrogenation of iodomethyl lactones is not without its challenges. The primary concerns for the synthetic chemist are:

-

Chemoselectivity: How to selectively reduce the C-I bond without affecting other sensitive functional groups within the molecule, such as alkenes, alkynes, or even the lactone carbonyl itself under harsh conditions.

-

Catalyst Poisoning: The in situ formation of hydrogen iodide (HI) during the reaction can poison many common hydrogenation catalysts, particularly palladium, leading to sluggish or incomplete reactions.[3]

-

Reaction Control: Ensuring complete conversion without over-reduction or side reactions.

This comprehensive guide provides detailed application notes and protocols for the two most common and effective methods for the catalytic hydrogenation of iodomethyl lactone derivatives: Palladium on Carbon (Pd/C) catalyzed hydrogenation and Raney® Nickel mediated transfer hydrogenolysis . We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and discuss strategies for overcoming common challenges.

Understanding the Core Reaction: Hydrogenolysis of the C-I Bond

The fundamental transformation we are addressing is a hydrogenolysis reaction, where a chemical bond is cleaved by the addition of hydrogen. In this case, the relatively weak carbon-iodine bond is broken and saturated with hydrogen atoms.

Caption: General scheme for the catalytic hydrogenation of an iodomethyl lactone.

The choice of catalyst and reaction conditions dictates the efficiency and selectivity of this process.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly active and versatile heterogeneous catalyst for a wide range of hydrogenation reactions, including the reduction of alkyl halides.[4] Its high efficiency, however, can also be a drawback, leading to a lack of selectivity if not properly controlled.

The Challenge of Catalyst Poisoning and the Solution

A critical issue in the Pd/C-catalyzed hydrogenation of iodo compounds is the formation of hydrogen iodide (HI), which acts as a potent catalyst poison.[3] HI strongly adsorbs to the palladium surface, deactivating the catalytic sites and halting the reaction.

To counteract this, a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is typically added to the reaction mixture. The base neutralizes the HI as it is formed, preventing catalyst poisoning and allowing the reaction to proceed to completion.[3]

Caption: Workflow for Pd/C catalyzed hydrogenation of iodomethyl lactones.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the iodomethyl lactone derivative (1.0 eq).

-

Dissolve the substrate in an appropriate solvent (e.g., methanol or ethanol, ~0.1 M concentration).

-

Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the flask. Safety Note: Pd/C is pyrophoric and should be handled in an inert atmosphere when dry. [5] * Add the base (DIEA or TEA, 1.5-2.0 eq).

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Purge the flask with an inert gas (nitrogen or argon) for several minutes.

-

Connect the flask to a vacuum line and carefully evacuate the atmosphere.

-

Backfill the flask with hydrogen from a balloon. Repeat the evacuation/backfill cycle 2-3 times to ensure a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Prepare a small pad of Celite® in a Büchner funnel and wash it with the same solvent.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric and should not be allowed to dry. [6]The Celite® pad should be kept wet with solvent during filtration and quenched with water immediately after use.

-

Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

-

Method 2: Raney® Nickel Catalyzed Transfer Hydrogenolysis

Raney® Nickel is a porous, high-surface-area nickel catalyst that is particularly effective for the hydrogenation of a wide variety of functional groups. [7]A significant advantage of using Raney® Nickel is its compatibility with transfer hydrogenation (also known as transfer hydrogenolysis), which avoids the need for gaseous hydrogen and high-pressure equipment. [8] In this method, a hydrogen donor solvent, typically 2-propanol, serves as the source of hydrogen. The Raney® Nickel catalyzes the transfer of hydrogen from the 2-propanol to the iodomethyl lactone, with the concomitant formation of acetone.

Protocol 2: Raney® Nickel Transfer Hydrogenolysis

This protocol is based on the effective catalytic system for reducing iodolactones to their corresponding lactones using Raney® Nickel in refluxing 2-propanol. [9] Materials:

-

Iodomethyl lactone derivative

-

Raney® Nickel (slurry in water or ethanol)

-

2-Propanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Celite® for filtration

Workflow:

Caption: Workflow for Raney® Nickel catalyzed transfer hydrogenolysis.

Step-by-Step Procedure:

-

Catalyst Preparation and Reaction Setup:

-

Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a liquid (typically water or ethanol). [10] * In a fume hood, carefully decant the storage liquid from the required amount of Raney® Nickel slurry.

-

Wash the Raney® Nickel with several portions of 2-propanol to replace the storage solvent.

-

Transfer the Raney® Nickel slurry in 2-propanol to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A typical loading is a 2:5 weight ratio of substrate to catalyst. [10] * Add the iodomethyl lactone derivative and additional 2-propanol to achieve a suitable concentration (e.g., 0.1-0.2 M).

-

-

Transfer Hydrogenolysis:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Raney® Nickel. As with Pd/C, ensure the catalyst does not dry out on the filter pad and quench it with water after use.

-

Wash the filter cake with additional 2-propanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the 2-propanol and the acetone byproduct.

-

Purify the crude product by column chromatography as needed.

-

Data Summary and Method Comparison

The choice between Pd/C and Raney® Nickel often depends on the specific substrate, the presence of other functional groups, and the available laboratory equipment.

| Parameter | Method 1: Pd/C with H₂/Base | Method 2: Raney® Ni Transfer Hydrogenolysis |

| Catalyst | 10% Palladium on Carbon | Raney® Nickel |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) | 2-Propanol |

| Key Additive | Non-nucleophilic base (e.g., DIEA) | None required |

| Temperature | Room Temperature | Reflux (typically ~82 °C for 2-propanol) |

| Pressure | Atmospheric | Atmospheric |

| Advantages | - High activity- Milder temperature conditions | - No H₂ gas handling required- Simple setup (no need for vacuum/gas lines)- Generally good for dehalogenations |

| Disadvantages | - Requires H₂ gas handling- Susceptible to poisoning without a base | - Higher reaction temperature- Catalyst can be less active for some substrates |

| Typical Catalyst Loading | 5-10 mol% | ~2.5x weight of substrate |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction with Pd/C: If the reaction stalls, the most likely culprit is catalyst poisoning. Ensure an adequate amount of base (at least 1.5 equivalents) is present. If the issue persists, the catalyst may need to be filtered and fresh catalyst added.

-

Chemoselectivity Issues: If other functional groups (e.g., a C=C double bond) are present and their reduction is not desired, a chemoselective approach may be necessary. This could involve using a "poisoned" catalyst, such as Lindlar's catalyst for alkyne to cis-alkene reduction, or adding a controlled amount of a catalyst poison like diphenylsulfide to the Pd/C to temper its activity. [3]* Lactone Ring Opening: While generally stable under these conditions, highly strained or sensitive lactones could potentially undergo ring-opening, especially with prolonged reaction times at elevated temperatures or in the presence of strong nucleophiles. Monitoring the reaction closely and using the mildest effective conditions is recommended.

-

Handling Pyrophoric Catalysts: The importance of keeping heterogeneous catalysts like Pd/C and Raney® Nickel wet at all times during work-up cannot be overstated. A fire can easily be initiated if the catalyst, which is saturated with hydrogen, is exposed to air. [5]

Conclusion

The catalytic hydrogenation of iodomethyl lactone derivatives is a robust and reliable transformation for the synthesis of the corresponding methyl-substituted lactones. Both Pd/C-catalyzed hydrogenation in the presence of a base and Raney® Nickel-mediated transfer hydrogenolysis offer effective and practical solutions. By understanding the underlying principles of catalyst activity, potential deactivation pathways, and by adhering to safe handling practices, researchers can confidently apply these methods to advance their synthetic campaigns in drug discovery and natural product synthesis.

References

-

Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

-

Deiodination of Iodolactones by Transfer Hydrogenolysis Using Raney Nickel and 2-Propanol. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Iodolactonization. (n.d.). In Wikipedia. Retrieved from [Link]

- Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. (n.d.).

- Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. (2014, August 12). The Journal of Organic Chemistry.

- Hydrogenation of marine oils. (1960). U.S.

- Iodolactonization: Past and Present Examples. (2025, November 3).

- Biosynthesis of lactones from diols mediated by an artificial flavin. (n.d.). Bioresources and Bioprocessing.

-

Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

-

How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. Retrieved from [Link]

- Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. (n.d.). ScienceDirect.

- Novel Applications of Raney Nickel/Isopropanol: Efficient System for the Reduction of Organic Compounds. (2025, August 6).

- Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. (n.d.). ChemRxiv.

- Effect of reaction parameters on lactone ring-opening decarboxylation... (n.d.).

-

Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023, November 11). MDPI. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. Recent advances in catalytic synthesis of medium-ring lactones and their derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Iodolactonization - Wikipedia [en.wikipedia.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: A Modular Approach to Difluorinated Amino Acids from Lactone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids can significantly enhance the pharmacological properties of peptides and small molecule drugs, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed examination of a robust synthetic strategy for preparing α,α-difluorinated γ-amino acids, utilizing readily available lactones as chiral precursors. We present a two-stage methodology encompassing the electrophilic difluorination of lactone enolates followed by nucleophilic ring-opening to install the requisite amine functionality. This application note details the underlying chemical principles, provides a comprehensive, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting, empowering researchers to confidently synthesize these valuable building blocks.

Introduction: The Value of Fluorine in Medicinal Chemistry

Fluorinated amino acids are highly sought-after motifs in modern drug discovery.[3] The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence molecular conformation and pKa, leading to improved therapeutic profiles. The difluoromethyl group (CF2), in particular, can act as a bioisostere for a hydroxyl, thiol, or even a carbonyl group, while being metabolically more stable. Lactones serve as exceptional starting materials for this purpose. They are cyclic esters that not only provide a robust carbon framework but also often offer a pre-existing stereocenter, enabling the stereoselective synthesis of chiral amino acids.

Core Synthetic Strategy: A Two-Stage Approach

The conversion of a lactone to a difluorinated amino acid is conceptually divided into two key transformations: C-F bond formation and C-N bond formation. Our focus is on a reliable and modular sequence that offers high yields and predictable outcomes.

Stage 1: Electrophilic Difluorination of the Lactone Core The first critical step involves the introduction of two fluorine atoms onto the carbon alpha to the carbonyl group. This is most effectively achieved through the formation of a lactone enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source.

-

Causality Behind Experimental Choices: The choice of base for enolate formation is critical. A strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS) is required to ensure rapid and complete deprotonation of the α-carbon.[4] This irreversibility prevents equilibrium with the starting lactone, which could lead to side reactions like self-condensation. The enolate itself is a resonance-stabilized species, but it typically reacts with electrophiles on the carbon atom.[4] For the fluorinating agent, an electrophilic source ("F+") is necessary. Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are widely used as they are crystalline, stable solids that deliver a fluorine cation equivalent under mild conditions.[1][5]

Stage 2: Nucleophilic Ring-Opening and Amine Installation Once the α,α-difluorolactone is secured, the cyclic ester must be opened to reveal a linear chain and introduce the amino group. This is achieved via a nucleophilic acyl substitution mechanism.

-

Expertise & Experience: The carbonyl carbon of the lactone is highly electrophilic, making it susceptible to attack by nucleophiles.[6] A common and effective method is aminolysis, where an amine attacks the carbonyl, leading to a tetrahedral intermediate that collapses to open the ring and form a stable amide.[7] Using a protected form of ammonia, such as benzylamine or an azide source (e.g., sodium azide), is often preferable. Benzylamine allows for subsequent deprotection via hydrogenolysis, a clean and efficient process. The use of a Lewis acid catalyst, such as LiNTf2, can activate the lactone carbonyl, enhancing its electrophilicity and allowing the reaction to proceed under milder conditions with stoichiometric amounts of the amine.[7]

Visualized Synthetic Workflow

The overall process can be visualized as a linear progression from the lactone precursor to the final difluorinated amino acid product.

Caption: Overall workflow for the synthesis of difluorinated amino acids.

Detailed Experimental Protocol

This protocol describes the synthesis of a protected (R)-4-(benzylamino)-2,2-difluoro-5-hydroxypentanamide from (R)-γ-hydroxymethyl-γ-butyrolactone.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |

| (R)-γ-Hydroxymethyl-γ-butyrolactone | C₅H₈O₃ | 116.12 | Sigma-Aldrich | Ensure >98% purity |

| Potassium bis(trimethylsilyl)amide (KHMDS) | C₆H₁₈KNSi₂ | 199.48 | Acros Organics | 1.0 M solution in THF |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ | 315.34 | Combi-Blocks | Handle in a fume hood |

| Benzylamine | C₇H₉N | 107.15 | Alfa Aesar | Distill before use |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker | Anhydrous, <50 ppm H₂O |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Fisher | Anhydrous |

| Saturated NH₄Cl solution | NH₄Cl | - | - | Aqueous |

| Saturated NaHCO₃ solution | NaHCO₃ | - | - | Aqueous |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |

| Silica Gel | SiO₂ | - | - | 230-400 mesh for chromatography |

Protocol: Stage 1 - Synthesis of (R)-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one

-

Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-γ-hydroxymethyl-γ-butyrolactone (5.80 g, 50.0 mmol).

-

Dissolution: Dissolve the lactone in 100 mL of anhydrous THF and cool the solution to -78 °C using an acetone/dry ice bath.

-

Enolate Formation: Slowly add KHMDS (1.0 M in THF, 110 mL, 110 mmol, 2.2 equiv) dropwise via a syringe pump over 30 minutes. The solution may turn pale yellow. Stir for 1 hour at -78 °C.

-

Scientist's Note: Using a slight excess of base (2.2 equivalents) ensures complete deprotonation of both the α-carbon and the free hydroxyl group, forming a dianion. This prevents the hydroxyl group from interfering with the subsequent fluorination step.

-

-

Fluorination: In a separate flask, dissolve NFSI (34.7 g, 110 mmol, 2.2 equiv) in 50 mL of anhydrous THF. Add this solution to the enolate mixture dropwise over 20 minutes, keeping the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 3 hours.

-

Quenching: Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the α,α-difluorolactone as a colorless oil.

-

Expected Yield: 70-80%.

-

Validation: Confirm structure using ¹H NMR, ¹⁹F NMR, and HRMS. ¹⁹F NMR should show a characteristic AB quartet.

-

Protocol: Stage 2 - Ring-Opening with Benzylamine

-

Setup: To a 100 mL round-bottom flask, add the purified difluorolactone (5.0 g, 32.9 mmol) and benzylamine (4.2 mL, 39.5 mmol, 1.2 equiv).

-

Reaction: Heat the neat mixture to 80 °C and stir for 12 hours under an argon atmosphere. The reaction should become a viscous liquid.

-

Scientist's Note: This aminolysis can often be run neat (without solvent) at elevated temperatures, which drives the reaction to completion. If the substrate is a solid, a minimal amount of a non-reactive, high-boiling solvent like toluene can be used.

-

-

Workup: Cool the reaction to room temperature. The crude product can often be used directly in the next step, but purification via chromatography (ethyl acetate/hexanes) will yield the pure (R)-4-(benzylamino)-2,2-difluoro-5-hydroxypentanamide.

-

Expected Yield: 85-95%.

-

Validation: Confirm product formation via LC-MS and ¹H NMR, observing the disappearance of the lactone signals and the appearance of benzyl and amide protons.

-

Mechanism Visualization: Electrophilic Fluorination

The key C-F bond-forming step involves the attack of the nucleophilic carbon of the lactone enolate on the electrophilic fluorine atom of NFSI.

Caption: Mechanism of electrophilic fluorination of a lactone enolate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Stage 1 (Fluorination) | 1. Incomplete enolate formation due to wet solvent/reagents. 2. Reaction temperature too high, leading to side reactions. 3. Insufficient amount of fluorinating agent. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Maintain strict temperature control at -78 °C during base and NFSI addition. 3. Use 1.1 equivalents of NFSI per alpha-proton to be replaced. |

| Mixture of mono- and di-fluorinated products | Incomplete reaction or insufficient base/NFSI. | Increase reaction time at -78 °C. Ensure at least 2.2 equivalents of both base and NFSI are used. |

| No reaction in Stage 2 (Ring-Opening) | 1. Sterically hindered amine nucleophile. 2. Reaction temperature too low or time too short. | 1. Switch to a less hindered amine (e.g., benzylamine over diisopropylamine). 2. Increase temperature to 80-100 °C and monitor by TLC or LC-MS until starting material is consumed. Consider adding a Lewis acid catalyst.[7] |

| Product decomposition during workup | The final amino acid may be sensitive to strong acid or base. | Use mild workup conditions. Purify via ion-exchange chromatography or crystallization as a salt (e.g., hydrochloride) to improve stability. |

Conclusion

The synthetic route from lactone intermediates represents a powerful and highly adaptable platform for the preparation of valuable difluorinated amino acids. By leveraging a strategic two-stage process of electrophilic difluorination followed by nucleophilic aminolysis, researchers can access a wide range of chiral building blocks for drug discovery and peptide science. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for scientists aiming to incorporate these important fluorinated motifs into their research programs.

References

- Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline.Royal Society of Chemistry.

- Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid...

- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.ChemRxiv.

- Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene.Journal of the American Chemical Society.

- Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene.

- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids.Green Chemistry (RSC Publishing).

- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of [small alpha]-difluoromethyl-amino acids.New Drug Approvals.

- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).

- Palladium-Catalyzed Fluorination of Amino Acid Deriv

- Amino acids with fluorinated olefinic motifs – synthetic approaches.

- Nucleophilic Fluorin

- Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjug

- Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.

- The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process.PubMed.

- Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?

- Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds.University of Illinois Chicago.

- LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines.Thieme.

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 3,3-difluoro-5-(iodomethyl)oxolan-2-one (also known as 3,3-difluoro-5-iodomethyl-dihydrofuran-2-one).

This critical intermediate is synthesized via the iodolactonization of 2,2-difluoro-4-pentenoic acid[1]. While standard iodolactonization is a robust reaction[2], the introduction of a gem-difluoro group profoundly alters the electronic landscape of the molecule, requiring highly specific protocol adjustments to prevent yield collapse.

Mechanistic Causality: The "Fluorine Effect"

Before troubleshooting, it is critical to understand why this specific substrate fails under standard conditions:

-

Deactivation of the Nucleophile: The inductive electron-withdrawing effect of the CF₂ group lowers the pKa of the starting acid, but it heavily stabilizes the resulting carboxylate anion. This makes the carboxylate a poor nucleophile, drastically slowing the 5-exo-trig cyclization onto the iodonium intermediate[1].

-

Electrophilic Activation of the Product: Once the lactone forms, the adjacent CF₂ group makes the carbonyl carbon highly electrophilic. In standard aqueous basic conditions, the product undergoes rapid ring-opening hydrolysis, destroying the yield.

Diagnostic Workflow

Diagnostic workflow for troubleshooting yield losses in difluorinated iodolactonization.

Troubleshooting FAQs

Q: My reaction stalls at 40% conversion even with excess iodine. Should I use a stronger base like NaOH to force deprotonation? A: Absolutely not. While NaOH will ensure complete deprotonation, it will immediately hydrolyze the newly formed difluorolactone. The stall is not due to a lack of deprotonation, but rather the poor nucleophilicity of the difluorinated carboxylate[1]. Actionable Fix: Maintain NaHCO₃ but increase the stirring rate to >800 rpm in a biphasic system to maximize interfacial mass transfer. Alternatively, add 5 mol% tetrabutylammonium iodide (TBAI) to act as a phase-transfer catalyst.

Q: I am isolating a highly polar side product that stays on the baseline in 80:20 Hexanes/EtOAc. What is happening? A: You are observing the hydrolyzed, ring-opened product (a difluorinated iodohydrin carboxylate). Because the 3,3-difluoro substitution makes the lactone carbonyl extremely susceptible to nucleophilic attack, water and hydroxide will readily destroy your product if it remains in the aqueous phase[1]. Actionable Fix: Switch to a biphasic Dichloromethane (DCM) / H₂O system[3]. The highly lipophilic lactone will immediately partition into the organic layer upon formation, shielding its electrophilic carbonyl from the aqueous base.

Q: My crude NMR shows exocyclic alkene protons instead of the expected iodomethyl signals. How do I prevent this? A: This indicates an elimination side-reaction where the primary iodide is lost. This is typically driven by excess thermal energy or localized high concentrations of base reacting with the relatively acidic protons adjacent to the iodide. Actionable Fix: Strictly maintain the reaction temperature between 0 °C and 15 °C. Use a mild base (NaHCO₃) rather than K₂CO₃, and add the iodine slowly to prevent exothermic spikes[2].

Validated Biphasic Protocol (Self-Validating System)

To circumvent the issues of poor nucleophilicity and product hydrolysis, utilize this kinetically controlled biphasic protocol[3]. This method acts as an in-situ extraction system.

Step 1: Biphasic Setup Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in Dichloromethane (0.2 M). Add an equal volume of saturated aqueous NaHCO₃. Causality: The biphasic nature ensures the acid is deprotonated at the interface, while the DCM provides a safe harbor for the product.

Step 2: Electrophilic Activation Cool the vigorously stirring mixture (>800 rpm) to 0 °C. Add Iodine (I₂, 1.5 eq) in three portions over 15 minutes. Protect the flask from light. Causality: Low temperatures prevent the elimination of the iodomethyl group, while vigorous stirring overcomes the poor mass transfer of the deactivated carboxylate.

Step 3: Reaction Validation (TLC Tracking) Stir at 0 °C to 15 °C for 16 hours. Monitor via TLC (80:20 Hexanes/EtOAc, KMnO₄ stain). Validation: The starting acid will appear as a streaky spot that slowly disappears, replaced by a high-Rf, cleanly defined spot corresponding to the highly lipophilic difluorolactone.

Step 4: Quenching & Phase Isolation Once the starting material is consumed, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously. Validation: The system is self-validating at this step. The biphasic mixture will transition from a deep, opaque purple to a clear, colorless organic layer. This immediate visual cue confirms that all electrophilic iodine has been neutralized and the reaction is safely terminated.

Step 5: Extraction Separate the layers immediately. Extract the aqueous layer once with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Condition Analysis

The table below summarizes the expected outcomes when altering the reaction matrix, highlighting why the biphasic system is mandatory for this specific fluorinated substrate.

| Solvent System | Base | Temp (°C) | Reaction Time (h) | Primary Failure Mode | Expected Yield (%) |

| H₂O (Monophasic) | NaOH | 25 | 12 | Complete lactone hydrolysis | < 10 |

| THF / H₂O | NaHCO₃ | 25 | 24 | Partial hydrolysis & elimination | 35 – 45 |

| MeCN | K₂CO₃ | 0 | 12 | Exocyclic elimination | 55 – 65 |

| DCM / H₂O (Biphasic) | NaHCO₃ | 0 to 15 | 16 | None (Optimal phase shielding) | 85 – 92 |

References

-

Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Iodolactonization. Wikipedia.[Link]

-

4,5-Dihydro-5-Iodomethyl-4-Phenyl-2(3H)-Furanone (Notes - Organic Syntheses Procedure). Organic Syntheses.[Link]

Sources

Minimizing hydrolysis of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Technical Support Center: Handling & Stabilization of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Executive Summary: The Stability Challenge

Subject: this compound

Class:

As a researcher working with this intermediate, you are likely encountering yield losses during isolation or purification. The core issue is not thermal instability, but electrophilic activation .

The two fluorine atoms at the

This guide provides the protocols required to arrest this hydrolysis and maintain the integrity of the lactone ring.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the driving force. The fluorine atoms pull electron density away from the carbonyl, making it a "super-electrophile."

Figure 1: The inductive effect of the

Module 2: Storage & Solvent Protocols

Status: Preventative Objective: Eliminate environmental moisture triggers.

Solvent Selection Guide

The choice of solvent is the single biggest determinant of stability.

| Solvent Class | Recommendation | Technical Rationale |

| Chlorinated (DCM, CHCl3) | Preferred | Non-nucleophilic; easy to dry. Excellent solubility for this lactone. |

| Ethers (THF, Et2O) | Acceptable | Must be distilled/inhibitor-free. Peroxides can degrade the iodomethyl group. |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Will cause rapid transesterification . The lactone will open to form the difluoro-ester. |

| DMSO / DMF | Caution | Hygroscopic. "Wet" DMSO will hydrolyze the compound in the NMR tube within minutes. |

| Acetone | Good | Suitable for cleaning and transfer, provided it is HPLC grade (low water). |

Storage Conditions

-

Atmosphere: Store strictly under Argon or Nitrogen.

-